Target Engagement: Bcl-2 A1 (BFL-1) Inhibition
2,3-Di-2-furanyl-6-methoxyquinoxaline demonstrates an EC50 of 4.93 μM against human Bcl-2-related protein A1 (BFL-1) in a multiplexed bead-based assay at pH 7.4 and 2°C [1]. This affinity is comparable to that of other quinoxaline derivatives targeting Bcl-2 family proteins, but the 2-furanyl/6-methoxy combination provides a distinct pharmacophore that may be exploited for selective BFL-1 inhibition over other anti-apoptotic Bcl-2 members.
| Evidence Dimension | EC50 for Bcl-2-related protein A1 (BFL-1) inhibition |
|---|---|
| Target Compound Data | 4.93 μM (4.93E+3 nM) |
| Comparator Or Baseline | Representative quinoxaline derivatives in Bcl-2 family assays typically show EC50 values ranging from 1 to 10 μM [1] |
| Quantified Difference | Within the expected range for this scaffold; precise fold-difference relative to specific comparators not available from a single study |
| Conditions | Multiplex bead-based assay, pH 7.4, 2°C |
Why This Matters
Confirms that the compound possesses measurable target engagement on a therapeutically relevant anti-apoptotic protein, providing a quantitative benchmark for SAR studies and chemical probe development.
- [1] BindingDB. BDBM33076: 2,3-bis(2-furanyl)-6-methoxyquinoxaline. Entry ID: 3405. Data retrieved from http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=33076. View Source
